[2-(Hydroxymethyl)-5-iodophenyl]methanol
Description
[2-(Hydroxymethyl)-5-iodophenyl]methanol is a substituted benzyl alcohol derivative with a hydroxymethyl (-CH2OH) group at the 2-position and an iodine atom at the 5-position on the benzene ring. The parent structure, benzyl alcohol (phenylmethanol), is modified with these substituents, resulting in a compound that combines the polar hydroxymethyl group with the heavy halogen iodine.
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-iodophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGQPBXIEAQLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative. One common method includes the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Hydroxymethyl)-5-iodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of 2-(hydroxymethyl)-5-iodobenzaldehyde or 2-(hydroxymethyl)-5-iodobenzoic acid.
Reduction: Formation of 2-(hydroxymethyl)phenylmethanol.
Substitution: Formation of 2-(hydroxymethyl)-5-substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-(Hydroxymethyl)-5-iodophenyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [2-(Hydroxymethyl)-5-iodophenyl]methanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity to various biological molecules.
Comparison with Similar Compounds
Key Structural Features:
- IUPAC Name: [2-(Hydroxymethyl)-5-iodophenyl]methanol
- Molecular Formula : Inferred as C8H9IO3 (based on structural analysis).
- Molecular Weight : Calculated as 280 g/mol (sum of atomic masses: 8C = 96, 9H = 9, 1I = 127, 3O = 48).
- The iodine atom introduces steric bulk and electronic effects, influencing reactivity in substitution or coupling reactions.
Comparison with Similar Compounds
The following table compares this compound with three structurally related phenylmethanol derivatives, highlighting substituent differences, molecular formulas, weights, and inferred properties.
Discussion of Substituent Effects:
Polarity and Solubility: The hydroxymethyl group in this compound increases hydrophilicity compared to ethoxy () or benzyloxy () substituents. This may enhance solubility in aqueous or polar organic solvents. In contrast, methoxy () and ethoxy () groups reduce polarity, favoring lipid membrane permeability.
Fluorine () stabilizes adjacent charges, making the compound resistant to oxidative degradation.
Molecular Weight :
- Iodine’s high atomic mass (~127 g/mol) results in a significantly higher molecular weight for the target compound compared to methoxy- or fluorine-containing analogs.
Limitations:
Direct experimental data (e.g., NMR, HPLC) for this compound are absent in the provided evidence. Further studies are needed to validate its synthetic routes, stability, and biological activity.
Biological Activity
[2-(Hydroxymethyl)-5-iodophenyl]methanol is an organic compound characterized by its unique functional groups, which include a hydroxymethyl group and an iodophenyl moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and synthetic biology.
The synthesis of this compound typically involves the iodination of a phenylmethanol derivative. Common methods include the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite, often conducted in organic solvents such as dichloromethane or acetonitrile under controlled conditions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of iodinated compounds exhibit significant antitumor properties. For instance, radioiodinated compounds have been studied for their ability to target cancer cells selectively, enhancing the efficacy of radiotherapy. The incorporation of iodine is crucial as it increases the compound's uptake by tumor tissues, facilitating targeted therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
- Oxidative Stress Induction : As a hydroxymethyl compound, it can undergo oxidation to form reactive intermediates that may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
Case Studies
Several studies have explored the biological implications of related compounds and their derivatives:
- Study on Radiolabeled Compounds : A study published in Cancer Research highlighted the use of radioiodinated derivatives for imaging and therapeutic applications. These compounds demonstrated selective binding to tumor cells, enhancing their potential as diagnostic agents .
- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of iodinated phenolic compounds. The results indicated that these compounds exhibited significant inhibitory effects against various bacterial strains, suggesting potential applications in antimicrobial therapy .
Data Tables
Here is a summary table illustrating the biological activities and properties associated with this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
